molecular formula C21H21N3OS B2974407 N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226442-01-8

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2974407
CAS No.: 1226442-01-8
M. Wt: 363.48
InChI Key: STUDHNSIFMAZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core, a thiomorpholine ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through Friedel-Crafts alkylation, using 4-methylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription. The thiomorpholine ring may interact with various enzymes, inhibiting their activity. The 4-methylphenyl group can enhance the compound’s lipophilicity, improving its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, can enhance its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

[4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)22-19-14-20(21(25)24-10-12-26-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUDHNSIFMAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.